

A Comparative Guide to Computational and Experimental Data for 2-Fluorothiophenol

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Compound of Interest

Compound Name: **2-Fluorothiophenol**

Cat. No.: **B1332064**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of available experimental data and computational approaches for the characterization of **2-Fluorothiophenol** (CAS No: 2557-78-0). As a key intermediate in pharmaceutical development and organic synthesis, a thorough understanding of its physicochemical and spectroscopic properties is essential. This document summarizes key data in structured tables, outlines standard experimental protocols, and visualizes the data comparison workflow.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available experimental data for **2-Fluorothiophenol** and list the common computational methods used for its theoretical analysis. While specific calculated values for spectroscopic data were not located in the searched literature, the methodologies cited are industry-standard for providing theoretical benchmarks.

Table 1: Physical and Chemical Properties

Property	Experimental Value	Computational Approach
Molecular Formula	C ₆ H ₅ FS	N/A
Molecular Weight	128.17 g/mol	128.17 g/mol (Calculated)[1]
Boiling Point	61-62 °C / 35 mmHg[2][3]	Not applicable
Density	1.2 g/mL at 25 °C[2][3]	Not applicable
Refractive Index	n _{20/D} 1.557[2][3]	Not applicable
Conformational Stability	Not directly measured	Ab initio calculations (MP2/6-311++G(2d,2p)) predict two planar conformers: cis and trans. The cis conformer is predicted to be more stable.[2]

Table 2: Spectroscopic Data

Spectrum Type	Experimental Data Highlights	Typical Computational Method	Calculated Values
¹ H NMR	Spectrum available.[4]	GIAO method with DFT (e.g., B3LYP/6-311G(d,p))	Not explicitly found in search results.
Mass Spec (GC-MS)	Top Peaks (m/z): 128, 108, 83.[5]	N/A	Not applicable
Infrared (FTIR)	C=C stretch: 1581, 1475 cm ⁻¹ C-F stretch: 1265, 1221 cm ⁻¹ C-S stretch: 1077 cm ⁻¹	DFT (e.g., B3LYP/6-311++G) with scaling factors.[2][6]	Not explicitly found in search results.
Raman (FT-Raman)	Spectrum available.[5]	DFT (e.g., B3LYP/6-311++G)	Not explicitly found in search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific data. Below are standard protocols for the key analytical techniques used to characterize **2-Fluorothiophenol**.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within a molecule based on their absorption of infrared radiation.

- Method: Attenuated Total Reflectance (ATR)
 - Instrument Setup: The FTIR spectrometer is set to the desired spectral range, typically 4000 to 400 cm^{-1} for organic compounds. A background spectrum of the clean, empty ATR crystal (commonly diamond or germanium) is collected.
 - Sample Application: A single drop of neat **2-Fluorothiophenol** is placed directly onto the surface of the ATR crystal, ensuring complete coverage.
 - Data Acquisition: The IR beam is directed through the crystal, where it interacts with the sample at the surface. The resulting interferogram is recorded.
 - Processing: A Fourier transform is applied to the interferogram to convert it into an absorption spectrum (transmittance vs. wavenumber). The background spectrum is automatically subtracted from the sample spectrum to remove environmental interference (e.g., from CO_2 and water vapor).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that separates components of a mixture and provides structural information based on their mass-to-charge ratio.

- Method: Liquid Injection GC-MS
 - Sample Preparation: A dilute solution of **2-Fluorothiophenol** is prepared in a volatile organic solvent, such as dichloromethane or hexane. A typical concentration is approximately 10 $\mu\text{g/mL}$.^[7] The solution is filtered to remove any particulate matter.

- Instrument Setup: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 column) is coupled to a mass spectrometer. The injector and GC oven temperatures are programmed to ensure vaporization and separation. The mass spectrometer is set to scan a relevant mass range (e.g., m/z 30-300).
- Injection: A small volume (typically 1 μ L) of the prepared sample is injected into the heated GC inlet, where it is vaporized.
- Separation & Analysis: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where separation occurs based on boiling point and column affinity. As **2-Fluorothiophenol** elutes from the column, it enters the mass spectrometer, is ionized (typically by electron ionization), and the resulting fragments are detected.

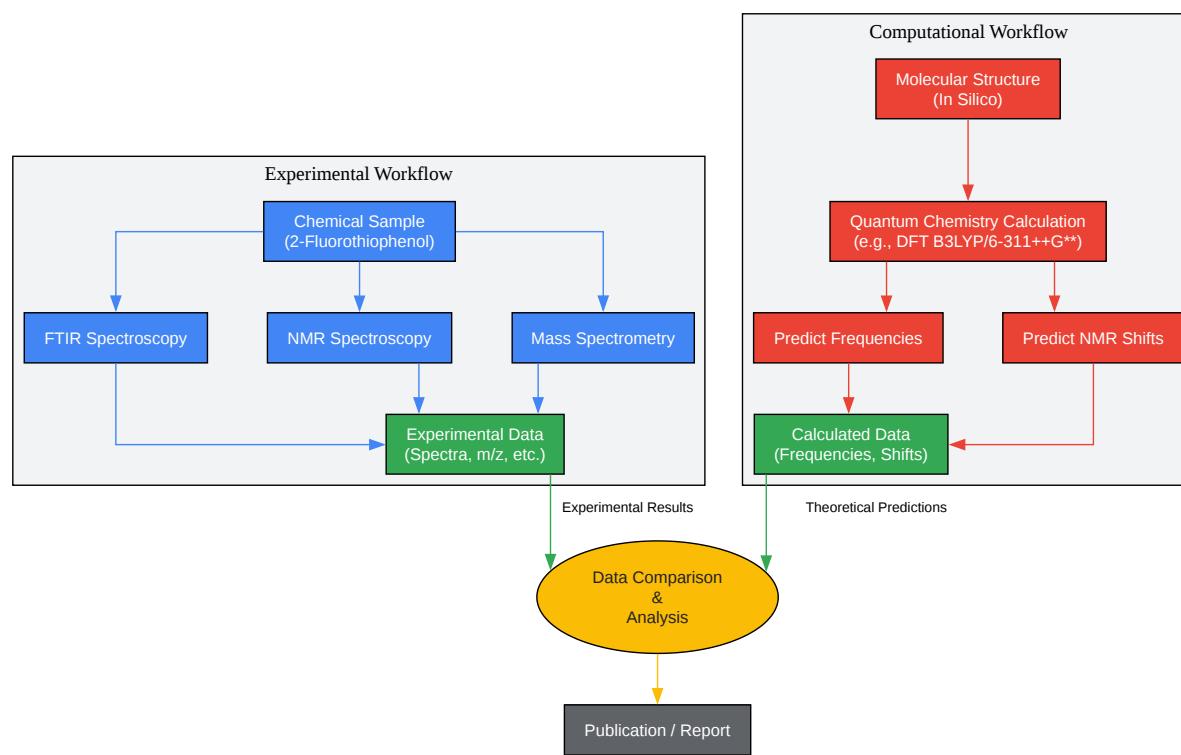
Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of its hydrogen nuclei.

- Method: Solution-State NMR
 - Sample Preparation: Approximately 2-10 mg of **2-Fluorothiophenol** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.^[5] The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.
 - Filtration: The solution is filtered through a small plug of glass wool or cotton in a Pasteur pipette directly into a 5 mm NMR tube to remove any dust or particulate matter.^[8]
 - Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is "shimmed" to achieve homogeneity. A standard ^1H NMR pulse sequence is run to acquire the free induction decay (FID) signal.
 - Processing: A Fourier transform is applied to the FID to generate the final NMR spectrum, showing signal intensity versus chemical shift (in ppm).

Visualization of Data Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental results with computational predictions in the analysis of a molecule like **2-Fluorothiophenol**.



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Caption: Workflow for comparing experimental and computational data.

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